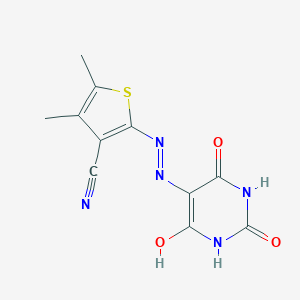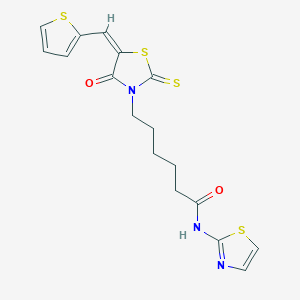![molecular formula C14H19N3O B362535 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide CAS No. 850923-38-5](/img/structure/B362535.png)
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide is an organic compound with the molecular formula C14H19N3O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a benzimidazole ring fused to an ethyl chain and a dimethylpropanamide group.
Mécanisme D'action
Target of Action
Compounds containing similar structures, such as imidazole, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
For instance, imidazole derivatives can inhibit certain enzymes or modulate receptor activity, leading to a variety of biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Compounds with similar structures have been associated with a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide typically involves the reaction of 2-aminobenzimidazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like acetone at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a dimethylpropanamide group.
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide: Contains a methylbenzamide group instead of a dimethylpropanamide group.
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide is unique due to its specific combination of the benzimidazole ring and the dimethylpropanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-14(2,3)13(18)15-9-8-12-16-10-6-4-5-7-11(10)17-12/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNWFVAPBAIWDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(9E)-9-(2-phenylhydrazinylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B362457.png)
![Methyl 3-[(4-chloro-3-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362460.png)



![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)




![1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one](/img/structure/B362488.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)

![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)
